molecular formula C6H11NO3 B14264001 4-Amino-6-oxohexanoic acid CAS No. 138191-42-1

4-Amino-6-oxohexanoic acid

Katalognummer: B14264001
CAS-Nummer: 138191-42-1
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: RZSYSQBZTMRDHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-6-oxohexanoic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of hexanoic acid, featuring an amino group at the fourth position and a keto group at the sixth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Amino-6-oxohexanoic acid can be synthesized through several methods. One common approach involves the enzymatic oxidation of 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274. This method yields 6-oxohexanoic acid with high efficiency under mild conditions, typically involving incubation at 30°C for 30 hours in a potassium phosphate buffer (pH 7.0) .

Industrial Production Methods: Industrial production of this compound often relies on the chemical synthesis from 2-hydroxycyclohexanone dimer. This process involves the use of hazardous compounds such as tetrahydrofuran as a solvent and sodium periodate as an oxidizing agent . enzymatic methods are being explored as safer and more cost-effective alternatives.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 6-oxohexanoic acid.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-amino-6-hydroxyhexanoic acid.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Sodium periodate is commonly used as an oxidizing agent.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for acylation reactions.

Major Products:

    Oxidation: 6-Oxohexanoic acid.

    Reduction: 4-Amino-6-hydroxyhexanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Amino-6-oxohexanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-amino-6-oxohexanoic acid involves its interaction with specific enzymes and molecular targets. For instance, it can be converted to 6-oxohexanoic acid by ω-amino group-oxidizing enzymes, which catalyze the oxidative deamination of the amino group . This reaction is crucial in various metabolic pathways and industrial processes.

Vergleich Mit ähnlichen Verbindungen

    6-Aminohexanoic acid: A precursor in the synthesis of 4-amino-6-oxohexanoic acid.

    Adipic acid: Another hexanoic acid derivative used in polymer production.

    4-Aminobutyrate: A shorter-chain analogue with similar functional groups.

Uniqueness: this compound is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a compound of significant interest.

Eigenschaften

CAS-Nummer

138191-42-1

Molekularformel

C6H11NO3

Molekulargewicht

145.16 g/mol

IUPAC-Name

4-amino-6-oxohexanoic acid

InChI

InChI=1S/C6H11NO3/c7-5(3-4-8)1-2-6(9)10/h4-5H,1-3,7H2,(H,9,10)

InChI-Schlüssel

RZSYSQBZTMRDHO-UHFFFAOYSA-N

Kanonische SMILES

C(CC(=O)O)C(CC=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.